4-Phenoxyphenylboronic acid
Overview
Description
4-Phenoxyphenylboronic acid is an organic compound with the molecular formula C12H11BO3. It is a boronic acid derivative characterized by a phenoxy group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of 4-Phenoxyphenylboronic acid (PPBo) is the YUCCA enzyme, a flavin monooxygenase involved in auxin biosynthesis . Auxin is a plant hormone that regulates virtually every aspect of plant growth and development .
Mode of Action
PPBo acts as a competitive inhibitor of the YUCCA enzyme . By binding to the active site of the enzyme, it prevents the normal substrate from interacting with the enzyme, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of the YUCCA enzyme by PPBo affects the indole-3-pyruvic acid (IPA) pathway, which is the main pathway for auxin biosynthesis . This pathway involves the conversion of tryptophan to indole-3-acetic acid (IAA), the predominant natural auxin, via IPA as an intermediate . The inhibition of YUCCA disrupts this pathway, leading to a decrease in IAA levels .
Pharmacokinetics
Like other boronic acids, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological targets .
Result of Action
The inhibition of the YUCCA enzyme by PPBo leads to a decrease in auxin levels, resulting in typical auxin-deficient phenotypes . For example, it can inhibit the elongation of primary roots and the formation of lateral roots in Arabidopsis thaliana seedlings .
Action Environment
The action of PPBo, like other chemical compounds, can be influenced by various environmental factors. It’s important to note that safety precautions should be taken when handling PPBo, as it may cause skin and eye irritation, and may be harmful if swallowed or inhaled .
Biochemical Analysis
Biochemical Properties
4-Phenoxyphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of aryl derivatives. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with palladium catalysts in the Suzuki-Miyaura coupling reaction, where this compound reacts with aryl halides to form carbon-carbon bonds . This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The nature of these interactions involves the formation of a boronate ester intermediate, which facilitates the coupling process.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, in the Suzuki-Miyaura coupling reaction, this compound forms a boronate ester intermediate with the palladium catalyst, which then reacts with aryl halides to form carbon-carbon bonds . This mechanism is crucial for the synthesis of complex organic molecules and highlights the compound’s role in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light . Long-term effects on cellular function are still being studied, but initial findings suggest that the compound can maintain its activity for extended periods, making it suitable for prolonged biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to participate in biochemical reactions without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in the formation of aryl derivatives through the Suzuki-Miyaura coupling reaction, which is a key metabolic pathway for synthesizing complex organic molecules . The compound’s interaction with palladium catalysts and aryl halides facilitates the formation of carbon-carbon bonds, impacting metabolic flux and metabolite levels. Additionally, this compound can influence other metabolic pathways by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes through passive diffusion and interacts with various transporters and binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects on biochemical reactions . Its distribution within tissues can vary depending on factors such as dosage, administration route, and the presence of other biomolecules.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the cytoplasm, where it participates in biochemical reactions involving enzymes and proteins . Its localization can also affect its activity, as the compound’s interactions with biomolecules may vary depending on its subcellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-phenoxyphenylboronic acid typically involves the reaction of 4-bromodiphenyl ether with magnesium to form a Grignard reagent in the presence of tetrahydrofuran as a solvent. This Grignard reagent then reacts with trimethyl borate, followed by hydrolysis with hydrochloric acid to yield the crude product. The final product is obtained after purification .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route. The process involves the use of readily available and cost-effective raw materials, mild reaction conditions, and straightforward purification steps, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling Reaction: This reaction involves the formation of carbon-carbon bonds by reacting with different aryl halides in the presence of a palladium catalyst.
Oxidative Trifluoromethylation: This reaction uses Chan-Lam-type conditions to prepare 1-phenoxy-4-(trifluoromethyl)benzene.
Common Reagents and Conditions:
Palladium Catalyst: Used in the Suzuki-Miyaura coupling reaction.
Chan-Lam Conditions: Used in oxidative trifluoromethylation.
Major Products:
Aryl Derivatives: Formed via the Suzuki-Miyaura coupling reaction.
1-Phenoxy-4-(trifluoromethyl)benzene: Formed via oxidative trifluoromethylation.
Scientific Research Applications
4-Phenoxyphenylboronic acid has several applications in scientific research, including:
Comparison with Similar Compounds
- 4-Biphenylboronic acid
- 4-tert-Butylphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- Phenylboronic acid
- 4-Hydroxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: 4-Phenoxyphenylboronic acid is unique due to the presence of a phenoxy group, which imparts distinct reactivity and properties compared to other boronic acids. This unique structure allows it to participate in specific reactions, such as the oxidative trifluoromethylation, which may not be as efficient with other similar compounds .
Properties
IUPAC Name |
(4-phenoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXUHRXGLWUOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370267 | |
Record name | 4-Phenoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51067-38-0 | |
Record name | 4-Phenoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | B-(4-Phenoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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